
2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane
概要
説明
The compound “2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane” is a complex organic molecule. It contains a bromo-methoxyphenyl group, which is a phenyl ring (a hexagonal ring of carbon atoms) with a bromine atom and a methoxy group (O-CH3) attached. This group is attached to a 1,3-dioxolane ring, which is a five-membered ring containing two oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromo-methoxyphenyl group would likely contribute to the compound’s polarity, while the dioxolane ring could potentially make the molecule more rigid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .科学的研究の応用
Rearrangement in Chemical Synthesis
The rearrangement of similar compounds in acidic conditions, such as the Wagner–Meerwein rearrangement, highlights its role in chemical synthesis. For example, the rearrangement of a compound closely related to 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane results in different yields of structurally varied products, demonstrating its utility in producing complex molecular structures (Hasegawa, Kuwatani, Higuchi, & Ueda, 1993).
Synthesis of Specific Compounds
This compound plays a crucial role in the synthesis of particular chemical substances. For instance, the efficient preparation of 2-Methyl-1,3-dioxolane-2-ethanol from related compounds indicates its potential as a precursor in organic synthesis, producing valuable methyl vinyl ketone equivalents (Petroski, 2002).
Polymer Synthesis and Characterization
Compounds in the same family as this compound are used in polymer synthesis. An example is the polymerization and characterization of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], where similar structures are polymerized, offering insights into their thermal degradation properties (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
Nematicidal Activity Evaluation
Chemical derivatives similar to this compound have been synthesized and evaluated for their nematicidal activity, demonstrating potential agricultural applications (Kumari, Singh, & Walia, 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-11(14-5-6-15-11)8-3-4-10(13-2)9(12)7-8/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGCPYYMXHKEBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydrothiopyrano[2,3-b]indol-4(9H)-one](/img/structure/B3358511.png)
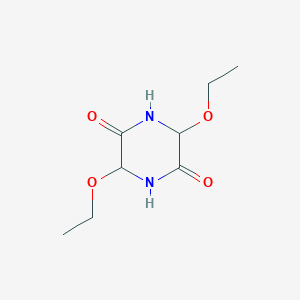
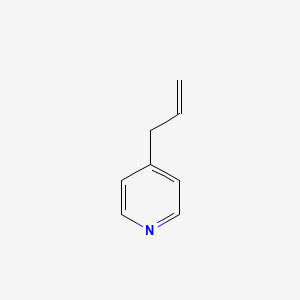
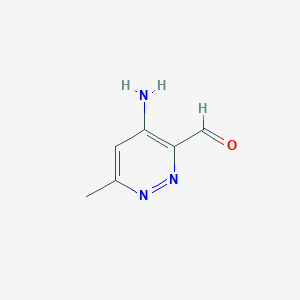

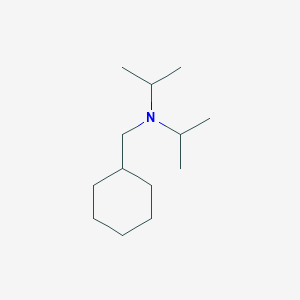

![1,4-Dichloro-5H-pyridazino[4,5-B]indole](/img/structure/B3358561.png)
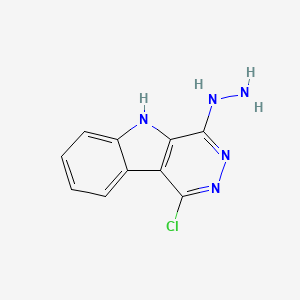

![8-amino-6H-pyrido[2,3-d]pyridazin-5-one](/img/structure/B3358593.png)

![7-methyl-3H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B3358612.png)

